(4-Fluorocyclohexyl)methanamine hydrochloride
Description
(4-Fluorocyclohexyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H15ClFN. It is a derivative of cyclohexylmethanamine, where a fluorine atom is substituted at the 4-position of the cyclohexyl ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
(4-fluorocyclohexyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN.ClH/c8-7-3-1-6(5-9)2-4-7;/h6-7H,1-5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOREPWSMPCWQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorocyclohexyl)methanamine hydrochloride typically involves the fluorination of cyclohexylmethanamine. One common method is the reaction of cyclohexylmethanamine with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as acetonitrile at room temperature. The resulting (4-Fluorocyclohexyl)methanamine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may involve crystallization or recrystallization techniques to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorocyclohexyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form cyclohexylmethanamine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluorocyclohexanone or 4-fluorocyclohexanecarboxylic acid.
Reduction: Formation of cyclohexylmethanamine.
Substitution: Formation of various substituted cyclohexylmethanamines depending on the nucleophile used.
Scientific Research Applications
(4-Fluorocyclohexyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Fluorocyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can enhance its binding affinity to certain receptors or enzymes, potentially leading to inhibition or activation of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethanamine: The parent compound without the fluorine substitution.
(4-Chlorocyclohexyl)methanamine hydrochloride: Similar structure with a chlorine atom instead of fluorine.
(4-Bromocyclohexyl)methanamine hydrochloride: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (4-Fluorocyclohexyl)methanamine hydrochloride imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics can enhance its effectiveness in certain applications compared to its non-fluorinated or differently halogenated analogs.
Biological Activity
(4-Fluorocyclohexyl)methanamine hydrochloride is a fluorinated amine compound that has garnered interest in medicinal chemistry due to its potential biological activities. The introduction of fluorine atoms into organic molecules often enhances their pharmacological properties, including metabolic stability, receptor binding affinity, and selectivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological implications, and relevant research findings.
- Chemical Formula : C₇H₁₄ClFN
- Molecular Weight : 167.65 g/mol
- Structure : The compound features a cyclohexyl ring with a fluorine atom at the fourth position and an amine functional group.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Fluorine substitution can influence the compound's lipophilicity and binding affinity to receptors or enzymes, potentially affecting neurotransmitter systems.
Potential Targets
- Monoamine Oxidase B (MAO-B) : Similar compounds have shown selective inhibition of MAO-B, which is crucial in the metabolism of neurotransmitters such as dopamine. This inhibition may have therapeutic implications for neurological disorders like Parkinson's disease .
- Cytochrome P450 Enzymes : Fluorinated compounds often exhibit altered metabolic pathways due to their interaction with cytochrome P450 enzymes, which play a significant role in drug metabolism .
Pharmacological Studies
Research indicates that this compound may possess significant pharmacological properties, particularly as an MAO-B inhibitor. This suggests potential applications in treating conditions associated with dopamine dysregulation.
Case Studies
- Inhibition of MAO-B : A study demonstrated that similar fluorinated cyclohexyl amines selectively inhibited MAO-B activity, leading to increased levels of dopamine in neuronal models. This effect is critical for developing treatments for neurodegenerative diseases .
- Metabolic Stability : Research on fluorinated analogs indicates that the introduction of fluorine can enhance metabolic stability, reducing the rate at which compounds are broken down by liver enzymes. This property is essential for maintaining therapeutic levels of drugs in circulation .
Comparative Analysis with Related Compounds
The following table summarizes the structural characteristics and biological activities of related compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| (2-Fluorocyclohexyl)methanamine hydrochloride | Fluorine at the second position | Potential MAO-B inhibition |
| (3-Fluorophenyl)methanamine hydrochloride | Phenyl group instead of cyclohexane | Different pharmacological properties |
| This compound | Fluorine at the fourth position | Selective MAO-B inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
